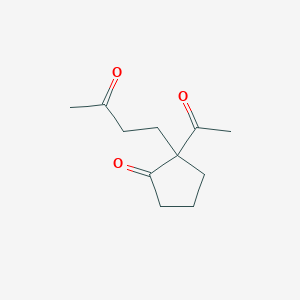
N-(4-Aminophenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenethyl)benzamide is an organic compound with the molecular formula C13H14N2O It is a derivative of benzamide, where the amine group is attached to the phenethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Aminophenethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and eco-friendly, providing high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzamides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
N-(4-Aminophenethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This makes them potential candidates for the development of anti-inflammatory and anticancer drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds are known for their quorum sensing inhibitory effects against Pseudomonas aeruginosa.
N-(3-Amino-4-methylphenyl)benzamide: This compound is synthesized using similar methods and has applications in continuous flow processes.
Uniqueness
N-(4-Aminophenethyl)benzamide stands out due to its specific structural properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a unique compound in the realm of organic chemistry and medicinal research.
Propriétés
Numéro CAS |
144765-53-7 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N-[2-(4-aminophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H16N2O/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) |
Clé InChI |
QIZCPTSJPDVGJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
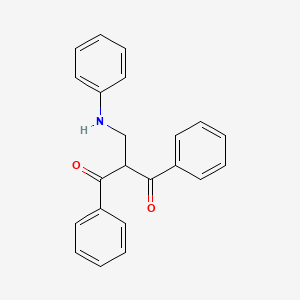

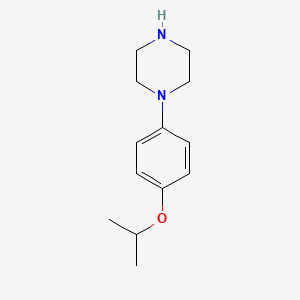
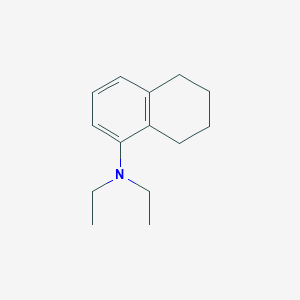
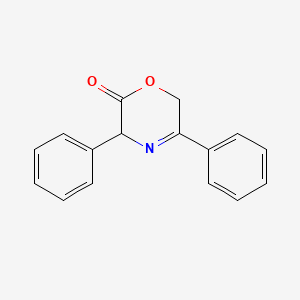

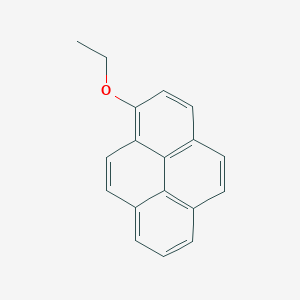

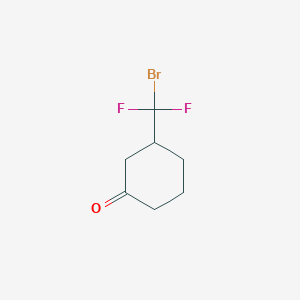
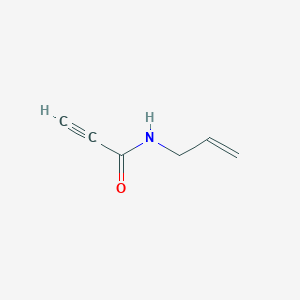
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
